molecular formula C13H14N2O2 B12724875 1H-Pyrrolo(1,2-a)imidazole-2,5(3H,6H)-dione, dihydro-3-(phenylmethyl)-, (3R-cis)- CAS No. 153482-89-4

1H-Pyrrolo(1,2-a)imidazole-2,5(3H,6H)-dione, dihydro-3-(phenylmethyl)-, (3R-cis)-

Cat. No.: B12724875
CAS No.: 153482-89-4
M. Wt: 230.26 g/mol
InChI Key: OBRJNCVNOYGTEH-GHMZBOCLSA-N
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Description

1H-Pyrrolo(1,2-a)imidazole-2,5(3H,6H)-dione, dihydro-3-(phenylmethyl)-, (3R-cis)- is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a fused ring system with nitrogen atoms, making it a subject of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrrolo(1,2-a)imidazole-2,5(3H,6H)-dione, dihydro-3-(phenylmethyl)-, (3R-cis)- typically involves multi-step organic reactions. Common synthetic routes may include:

    Cyclization Reactions: Formation of the fused ring system through cyclization of appropriate precursors.

    Reduction Reactions: Reduction of intermediate compounds to achieve the desired dihydro form.

    Substitution Reactions: Introduction of the phenylmethyl group through nucleophilic substitution.

Industrial Production Methods

Industrial production methods for such compounds often involve:

    Batch Processing: Small-scale production using batch reactors.

    Continuous Flow Synthesis: Large-scale production using continuous flow reactors for better efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrrolo(1,2-a)imidazole-2,5(3H,6H)-dione, dihydro-3-(phenylmethyl)-, (3R-cis)- can undergo various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states using oxidizing agents.

    Reduction: Conversion to lower oxidation states using reducing agents.

    Substitution: Replacement of functional groups with other groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Common organic solvents like dichloromethane, ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher-order ketones or aldehydes, while reduction may yield alcohols or amines.

Scientific Research Applications

1H-Pyrrolo(1,2-a)imidazole-2,5(3H,6H)-dione, dihydro-3-(phenylmethyl)-, (3R-cis)- has various applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1H-Pyrrolo(1,2-a)imidazole-2,5(3H,6H)-dione, dihydro-3-(phenylmethyl)-, (3R-cis)- involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate their activity.

    Signal Transduction Pathways: Affecting intracellular signaling pathways to exert its effects.

Comparison with Similar Compounds

Similar Compounds

    1H-Pyrrolo(1,2-a)imidazole-2,5(3H,6H)-dione: Lacks the phenylmethyl group.

    Dihydro-3-(phenylmethyl)-1H-pyrrolo(1,2-a)imidazole: Different ring structure or substitution pattern.

Uniqueness

The uniqueness of 1H-Pyrrolo(1,2-a)imidazole-2,5(3H,6H)-dione, dihydro-3-(phenylmethyl)-, (3R-cis)- lies in its specific ring structure and substitution pattern, which confer distinct chemical and biological properties.

Properties

CAS No.

153482-89-4

Molecular Formula

C13H14N2O2

Molecular Weight

230.26 g/mol

IUPAC Name

(3R,7aR)-3-benzyl-3,6,7,7a-tetrahydro-1H-pyrrolo[1,2-a]imidazole-2,5-dione

InChI

InChI=1S/C13H14N2O2/c16-12-7-6-11-14-13(17)10(15(11)12)8-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H,14,17)/t10-,11-/m1/s1

InChI Key

OBRJNCVNOYGTEH-GHMZBOCLSA-N

Isomeric SMILES

C1CC(=O)N2[C@H]1NC(=O)[C@H]2CC3=CC=CC=C3

Canonical SMILES

C1CC(=O)N2C1NC(=O)C2CC3=CC=CC=C3

Origin of Product

United States

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